28-O-Methyl-rapamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 28-O-Methyl-rapamycin involves complex organic synthesis techniques, drawing on the rich chemistry of rapamycin and its analogs. The total synthesis of rapamycin and its derivatives, such as 27-demethoxyrapamycin, involves highly convergent strategies, incorporating common building blocks and culminating in macrocycle formation through sophisticated coupling reactions (Smith et al., 1997). These synthetic approaches provide valuable insights into the chemical feasibility of modifying rapamycin's structure to alter its biological activity and pharmacological profile.

Molecular Structure Analysis

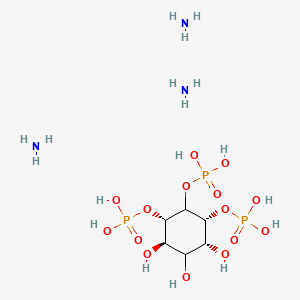

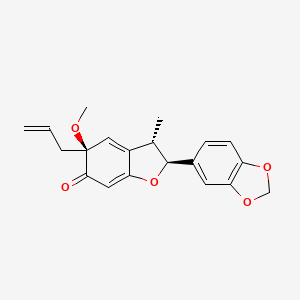

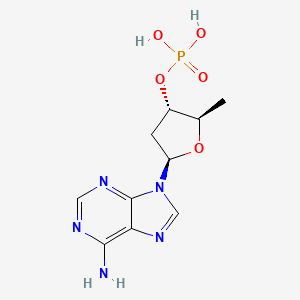

The molecular structure of 28-O-Methyl-rapamycin has been elucidated through X-ray crystallography, revealing its complex macrocyclic architecture. The addition of a methyl group at the 28-O position induces significant changes in the molecule's conformation, particularly affecting the orientation of the cyclohexyl moiety. This modification leads to a loss of two intermolecular hydrogen bonds when bound to FKBP12 compared to rapamycin, without significantly altering the affinity for FKBP12, although its immunosuppressive activity is significantly reduced (Kallen, Sedrani, & Cottens, 1996).

Chemical Reactions and Properties

28-O-Methyl-rapamycin participates in various chemical reactions characteristic of its macrocyclic structure and functional groups. The epimerization of rapamycin to 28-epirapamycin demonstrates the molecule's reactivity and the potential for structural modification through chemical synthesis. This process involves a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide, showcasing the compound's versatility in undergoing transformation to explore its biological activities and develop new therapeutic agents (Yang et al., 1999).

科学的研究の応用

Binding Affinity and Structural Impact : 28-O-Methyl-rapamycin binds to FKBP12 with a comparable affinity to rapamycin but shows significantly reduced immunosuppressive activity. This is attributed to structural changes induced by the 28-O-methyl group, affecting the orientation of the cyclohexyl moiety and resulting in the loss of two intermolecular hydrogen bonds in the FKBP12−rapamycin complex (Kallen, Sedrani, & Cottens, 1996).

Cancer Therapy and Immune System Modulation : Research indicates that combining mTOR inhibitors like rapamycin with rapamycin-resistant T cells could be effective in tumor elimination. This approach takes advantage of rapalogs’ ability to reverse tumor-intrinsic immune evasion mechanisms while maintaining T cell activity (Huye et al., 2011).

Bioavailability and Inhibition of Cellular Processes : A study on novel, selective, and ATP-competitive mTOR inhibitors based on a benzoxazepine scaffold, including compound 28 (XL388), highlights their role in inhibiting cellular phosphorylation of mTOR complex 1 and 2 substrates. These inhibitors display good pharmacokinetics and oral exposure, suggesting potential for therapeutic applications (Takeuchi et al., 2013).

Impact of Glycosylation on Bioactivity : Glycosylation of rapamycin, specifically at C-28 or C-40, has been shown to significantly improve water solubility and reduce cytotoxicity while also affecting its antifungal, antitumor, and immunosuppression bioactivities. This indicates that modifications at the C-28 position of rapamycin can substantially alter its biological effects (Zhang et al., 2020).

mTORC2 Assembly and Akt/PKB Modulation : Prolonged treatment with rapamycin inhibits mTORC2 assembly and reduces the levels of Akt/PKB signaling in many cell types. This suggests a potential mechanism for rapamycin’s proapoptotic and antitumor effects (Sarbassov et al., 2006).

Nutrient Sensing and Cell Growth : Rapamycin, by inhibiting TOR kinases, plays a significant role in nutrient sensing and cell growth, impacting processes like transcription and translation in response to growth-promoting signals (Rohde, Heitman, & Cárdenas, 2001).

Expansion of Regulatory T Cells : Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property could be harnessed for ex vivo cellular therapy in T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).

作用機序

Target of Action

The primary target of 28-O-Methyl-rapamycin is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

28-O-Methyl-rapamycin, like its parent compound rapamycin, inhibits mTOR by binding to its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR’s kinase activity . This interaction results in the suppression of mTOR signaling, thereby affecting various cellular processes controlled by mTOR .

Biochemical Pathways

The inhibition of mTOR by 28-O-Methyl-rapamycin affects several biochemical pathways. mTOR is a key regulator of different pathways, including protein synthesis, ribosome biogenesis, autophagy, and metabolism . By inhibiting mTOR, 28-O-Methyl-rapamycin can modulate these pathways, leading to changes in cell growth and proliferation .

Pharmacokinetics

For instance, in a study involving dogs, rapamycin was administered intramuscularly, and whole blood pharmacokinetic sampling was performed for 48 hours

Result of Action

The molecular and cellular effects of 28-O-Methyl-rapamycin’s action are primarily due to the inhibition of mTOR. This can lead to a decrease in protein synthesis and cell proliferation, and an increase in autophagy . These effects can have therapeutic potentials, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .

特性

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXMCLTSBPVQD-KEUNHQLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)OC)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

928.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

28-O-Methyl-rapamycin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![VIC[mouse reduced]](/img/structure/B1141984.png)